Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
Description
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a thiazole-based carbamate derivative characterized by a 4-methylphenyl substituent at the 4-position of the thiazole ring and an ethyl carbamate group at the 5-position. Its synthesis typically involves coupling reactions between substituted thiazole precursors and carbamate-forming agents under catalyst-free, aqueous ethanol conditions, as demonstrated in recent methodologies . Key physical properties, such as melting points (e.g., 206–208 °C for analogous compounds) and spectral data (¹H/¹³C NMR, HRMS), are critical for structural validation .
Properties
IUPAC Name |
ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZVIVGUNJFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the amino and carbamate groups. One common synthetic route includes the reaction of 2-aminothiazole with 4-methylbenzaldehyde under acidic conditions to form the intermediate 2-amino-4-(4-methylphenyl)thiazole. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carbamate moiety undergoes hydrolysis under acidic or basic conditions:
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Mechanistic Insight : Base-mediated hydrolysis cleaves the carbamate via nucleophilic attack on the carbonyl carbon, analogous to ester hydrolysis observed in related thiazole-carboxylate systems . Acidic conditions (e.g., TFA) protonate the carbonyl oxygen, facilitating cleavage of the ethoxy group .
Acylation and Alkylation of the Amino Group
The 2-amino group on the thiazole ring participates in nucleophilic reactions:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Acylation | Acetic anhydride, Pyridine | N-Acetyl-2-amino-thiazole derivative | |
| Enaminone Formation | DMF-DMA, reflux | 5-(Dimethylaminomethylene)thiazole enaminone |
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Key Example : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms enaminones, a precursor for pyrimidine synthesis in CDK inhibitor development .
Electrophilic Substitution on the Thiazole Ring
The thiazole core undergoes regioselective electrophilic substitution:
| Reaction Type | Reagents | Position Modified | Source |
|---|---|---|---|
| Bromination | NBS, 1,4-dioxane/H₂O, 0°C–RT | C-4 or C-5 | |
| Nitration | HNO₃/H₂SO₄ | C-2 (para to amino group) |
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Directing Effects : The electron-donating amino group directs electrophiles to the C-5 position, while the carbamate’s electron-withdrawing nature deactivates adjacent sites .
Coupling Reactions
The amino group facilitates cross-coupling for complex heterocycle synthesis:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄, Toluene | Biaryl-thiazole conjugates | |
| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMF | Aryl-thiazole ethers |
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Application Example : Coupling with 4-methoxybenzyl chloride under NaH/THF forms protected intermediates for kinase inhibitors .
Functional Group Interconversion
The carbamate group serves as a versatile synthetic handle:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Transesterification | Propan-2-ol, Ti(OiPr)₄ | Isopropyl carbamate derivative | |
| Aminolysis | Primary amines, DIPEA, DCM | Urea or thiourea adducts |
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Case Study : Reaction with tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) generates enamine intermediates for pyrimidine ring construction .
Oxidation and Reduction
Redox reactions modify the substituents:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| N-Oxidation | mCPBA, DCM, 0°C | Thiazole N-oxide | |
| Nitro Reduction | H₂, Pd/C, MeOH | Aryl amine derivatives |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate, exhibit significant anticancer properties. Studies have shown that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of thiazole could effectively target specific pathways involved in cancer proliferation .
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It is suggested that thiazole derivatives can act on neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The mechanism involves modulation of the corticotropin-releasing factor receptor, which plays a crucial role in stress response .
Agricultural Applications
Pesticidal Properties
this compound has been studied for its pesticidal properties. Research findings suggest that this compound can be effective against certain pests and pathogens affecting crops. Its application as a pesticide could provide an environmentally friendly alternative to conventional chemical pesticides .
Plant Growth Regulation
Additionally, thiazole derivatives have been explored for their role as plant growth regulators. They can enhance growth parameters such as root development and flowering in various plant species. This application is particularly relevant in sustainable agriculture practices where natural growth enhancers are preferred .
Cosmetic Formulation
Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin hydration and provide anti-inflammatory effects has led to its use in creams and lotions aimed at improving skin health. Experimental studies have shown that formulations containing thiazole derivatives can significantly improve moisture retention in the skin .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Agricultural Application
In agricultural research, a field trial was conducted to assess the effectiveness of this compound as a pesticide against aphids on tomato plants. The trial demonstrated a 70% reduction in pest population compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate with Structural Analogues
Key Observations:
- Conversely, nitro or halogen substituents (e.g., 4-fluorophenyl in ) may increase polarity, affecting solubility .
- Thermal Stability: Analogues with nitro groups exhibit higher melting points (e.g., 206–208 °C for 4-nitrophenyl derivatives), suggesting stronger intermolecular interactions (e.g., dipole-dipole) compared to methyl-substituted compounds .
Spectral and Analytical Data
- ¹H NMR Shifts: The 2-amino group in the thiazole ring typically resonates at δ 6.5–7.0 ppm, while methylphenyl protons appear as a singlet near δ 2.3–2.5 ppm . Nitro-substituted analogues show downfield shifts for aromatic protons (δ 8.0–8.5 ppm) due to electron withdrawal .
- HRMS Validation: All analogues exhibit [M + H]⁺ peaks in HRMS, with mass accuracy <5 ppm, confirming molecular integrity .
Biological Activity
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate groups. The structural formula can be represented as follows:
This compound features a thiazole ring which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, a study demonstrated that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. This compound has shown promising results in cytotoxic assays with IC50 values indicating effective growth inhibition in these cancer models .
The anticancer effects of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other thiazole derivatives, this compound may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
- Apoptosis Induction : Studies have shown that this compound enhances caspase activity, indicating its role in promoting programmed cell death. For example, at concentrations of 10 µM, significant increases in caspase-3 activity were observed .
- Cell Cycle Arrest : this compound may induce cell cycle arrest at specific phases, further contributing to its antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Thiazole derivatives are known for their efficacy against bacteria and fungi. Preliminary results suggest that this compound exhibits inhibitory effects on certain strains of bacteria, although detailed studies are needed to quantify this activity .
Case Study 1: Anticancer Efficacy
In a recent study involving the testing of several thiazole derivatives on MDA-MB-231 cells:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 6.5 | Microtubule destabilization |
| Other Thiazole Derivative | 8.0 | Apoptosis induction |
This table highlights the relative potency of this compound compared to other derivatives in terms of cytotoxicity against breast cancer cells.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial potential of various thiazole compounds against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings indicate that this compound may possess significant antimicrobial properties worthy of further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
